2,5-Dimethyl-1,4-thiazine-4-carbaldehyde
Description
Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2,5-dimethyl-1,4-thiazine-4-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-6-4-10-7(2)3-8(6)5-9/h3-5H,1-2H3 |
InChI Key |
AROSSROMPZTDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=CS1)C)C=O |
Origin of Product |
United States |
Preparation Methods
Cyclization and Condensation Routes
- Starting materials : Typically, 2,5-dimethyl substitution can be introduced using methylated precursors such as methyl ketones or methyl-substituted thiols.
- Aldehyde introduction : The aldehyde group at position 4 can be introduced either by formylation after ring formation or by using a formylated precursor in the cyclization step.
Microwave and Ultrasonic-Assisted Synthesis
- Microwave irradiation and ultrasonic baths have been used to reduce reaction times and improve yields in the synthesis of thiazine derivatives. For example, phenacyl bromide and sodium saccharin react under microwave irradiation to form related thiazine derivatives in significantly shorter times (25 min vs 3 h) with yields up to 87%.
- Such methods can be adapted to synthesize this compound by selecting appropriate methylated precursors.
Multi-Component and One-Pot Syntheses
- Multi-component reactions involving aldehydes, thioureas, and ketones under catalysis (e.g., ceric ammonium nitrate in polyethylene glycol 400) have been reported for 1,3-thiazine derivatives. Similar strategies can be tailored for 1,4-thiazine systems.
- One-pot Smiles rearrangement methods enable the formation of complex 1,4-thiazine analogues efficiently without transition metals, using catalysts like cesium carbonate in DMF.
Green Synthetic Methods
- Green synthesis approaches include reactions in aqueous media at moderate temperatures (80 °C) with ammonium acetate as a catalyst, followed by extraction and recrystallization to obtain pure thiazine derivatives.
- Ultrasonic irradiation in dimethylformamide (DMF) at lower temperatures also facilitates rapid synthesis with high yields.
Example Synthetic Scheme (Adapted from Literature)
Analytical and Characterization Techniques
- Fourier-transform infrared spectroscopy (FT-IR) confirms functional groups such as aldehyde C=O stretch.
- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) verifies methyl and aldehyde substituents on the thiazine ring.
- Elemental analysis and mass spectrometry confirm molecular formula and purity.
- Thin-layer chromatography (TLC) is used to monitor reaction progress.
Summary of Research Findings
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1,4-thiazine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2,5-Dimethyl-1,4-thiazine-4-carboxylic acid.
Reduction: 2,5-Dimethyl-1,4-thiazine-4-methanol.
Substitution: Various substituted thiazine derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Dimethyl-1,4-thiazine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1,4-thiazine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazine ring’s aromaticity and electron distribution also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
The following comparison focuses on structural analogs, coordination behavior, and biological activities of related heterocycles, as direct data for 2,5-dimethyl-1,4-thiazine-4-carbaldehyde are unavailable.
Structural and Functional Comparisons
| Compound | Core Structure | Substituents | Key Functional Groups | Coordination Sites |
|---|---|---|---|---|
| This compound | 1,4-Thiazine | 2-CH₃, 5-CH₃, 4-CHO | Aldehyde (CHO), S, N | N (ring), O (CHO) |
| 3,5-Dimethyl-1,2,4-triazole (from Cu-MOFs) | 1,2,4-Triazole | 3-CH₃, 5-CH₃ | N-H, N (triazole ring) | N (triazole ring) |
| 4-Amino-3,5-dimethyl-1,2,4-triazole | 1,2,4-Triazole | 3-CH₃, 5-CH₃, 4-NH₂ | Amino (NH₂), N (triazole) | NH₂, N (triazole) |
| Thiazol-5-ylmethyl derivatives | Thiazole | Variable substituents | S, N (thiazole ring) | N (thiazole), O (carbamate) |
Key Observations :
- The thiazine ring’s larger size (vs.
- The carbaldehyde group in thiazine derivatives introduces a reactive site for nucleophilic addition (e.g., hemiaminal formation, as seen in triazole derivatives ), but its steric bulk could limit coordination flexibility compared to amino or hydroxyl groups in triazoles.
Coordination Chemistry
Triazole-based ligands (e.g., 3,5-dimethyl-1,2,4-triazole) exhibit strong coordination with transition metals (Cu, Zn, Ag) via nitrogen atoms, forming stable MOFs with antimicrobial properties . For example:
- Cu-MOFs : Synthesized with 3,5-dimethyl-1,2,4-triazole ligands show superior antibacterial activity against S. aureus compared to Zn-MOF or Cd-MOF, attributed to stronger Cu-N coordination and electrostatic interactions .
- Hemiaminal Formation: 4-Amino-3,5-dimethyl-1,2,4-triazole reacts with carbonyl compounds to form stable hemiaminals, stabilized by metal ions like Zn²⁺ or Rh³⁺ .
In contrast, the carbaldehyde group in this compound could act as a weaker ligand due to competing resonance stabilization of the aldehyde, reducing its ability to donate electrons to metal centers compared to amino-triazoles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2,5-Dimethyl-1,4-thiazine-4-carbaldehyde, and how can reaction conditions be systematically optimized?
- Methodological Answer : A reflux-based approach using ethanol/acetic acid as a solvent-catalyst system is commonly employed for analogous aldehyde-thiazine derivatives. For example, substituted benzaldehydes react with heterocyclic amines under reflux (4 hours, 80–90°C) to form Schiff base-like structures . Optimization involves varying molar ratios (e.g., 1:1 to 1:1.2 aldehyde:amine), solvent polarity (ethanol vs. DMF), and acid catalysis (e.g., glacial acetic acid vs. HCl). Reaction progress should be monitored via TLC or HPLC to identify ideal stoichiometry and minimize byproducts .
Q. How can spectroscopic and chromatographic techniques validate the purity and structural integrity of this compound?
- Methodological Answer :
- FTIR : Confirm the presence of aldehyde C=O stretching (~1700 cm⁻¹) and thiazine ring vibrations (C-N/C-S bands at 1200–1400 cm⁻¹). Compare with reference spectra of similar triazole-aldehyde hybrids .
- NMR : Use ¹H NMR to identify aldehyde protons (δ 9.5–10.5 ppm) and methyl groups (δ 1.5–2.5 ppm). ¹³C NMR resolves carbonyl carbons (δ 190–200 ppm) and heterocyclic carbons .
- HPLC-MS : Quantify purity (>95%) and detect degradation products (e.g., oxidized aldehydes) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What computational methods can predict the reactivity and stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and protonation states. For example, aldehyde groups in similar compounds show pH-dependent tautomerization, affecting redox stability . Molecular dynamics (MD) simulations further assess thermal degradation pathways (e.g., aldehyde oxidation to carboxylic acids at >150°C) .
Q. How can researchers resolve contradictions between experimental and theoretical data regarding the compound’s crystallographic structure?
- Methodological Answer : Combine XRD, SEM, and TEM to cross-validate crystallinity and morphology. For instance, XRD of Cu-MOF analogs revealed discrepancies between simulated and experimental lattice parameters, resolved by refining synthesis protocols (e.g., adjusting ligand-to-metal ratios) . Pair Rietveld refinement with TEM-EDS mapping to confirm elemental homogeneity and detect amorphous impurities .
Q. What strategies mitigate decomposition during biological activity assays involving this compound?
- Methodological Answer : Stabilize the aldehyde group via Schiff base formation with amino-containing buffers (e.g., Tris-HCl) or lyophilization under inert gas. For cellular assays, use low-temperature storage (-80°C) and antioxidants (e.g., ascorbic acid) to prevent oxidation. Validate stability via LC-MS at 0-, 24-, and 48-hour intervals .
Q. How can researchers design structure-activity relationship (SAR) studies to explore the biological mechanisms of this compound?
- Methodological Answer : Synthesize derivatives with modified substituents (e.g., halogenated methyl groups or thiazine ring expansion). Test against enzyme targets (e.g., kinases or oxidoreductases) using fluorescence-based assays. For example, triazole-aldehyde hybrids inhibited cytochrome P450 isoforms via competitive binding, validated by docking studies (AutoDock Vina) and IC₅₀ comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
